2-Bromo-3'-nitroacetophenone
Overview
Description
Synthesis Analysis
The synthesis of 2-Bromo-3'-nitroacetophenone involves a series of reactions starting with the condensation of 3,5-dinitrobenzoyl chloride with diethyl malonate, followed by acid-catalyzed decarboxylation, selective reduction of one nitro group, diazotization, and finally, nucleophilic displacement by sodium azide to introduce the azido group, which upon bromination gives the desired product. This compound is photochemically labile, forming a highly reactive nitrene during ultraviolet irradiation, making it a useful photochemically active bifunctional reagent for the cross-linking of biopolymers (Seela, 1976).
Molecular Structure Analysis
A comprehensive conformational analysis and spectroscopic study of 2-Bromo-3'-nitroacetophenone have been conducted to determine its stable geometry, vibrational modes, and electronic properties. The compound's structure was analyzed using experimental FTIR and FT-Raman data alongside quantum mechanical studies, revealing insights into the effect of NO2 and Br groups on the configuration of the keto group and skeletal vibrations (Arjunan et al., 2013).
Chemical Reactions and Properties
2-Bromo-3'-nitroacetophenone participates in a variety of chemical reactions, owing to the presence of reactive bromo and nitro groups. It has been found to alkylate amino or mercapto groups of amino acids or nucleosides, making it valuable for modifying proteins or nucleic acids through cross-linking after nitrene generation. This bifunctionality enables its application in the modification of methionine residues and as a reagent in protein modification studies, showing specificity in alkylating certain residues under defined conditions (Tarasova et al., 1980).
Physical Properties Analysis
The physical properties, including relative density, refractive index, boiling point, and melting point of related bromoacetophenone derivatives, have been determined through experimental methods. These properties are crucial for understanding the compound's behavior in different solvents and conditions, aiding in the optimization of synthesis and application processes (Yang Feng-ke, 2004).
Chemical Properties Analysis
Investigations into the chemical properties of 2-Bromo-3'-nitroacetophenone have elucidated its antioxidation mechanisms, demonstrating its potential beyond merely serving as a synthetic intermediate. Studies have shown its antioxidative ability and its dependence on the Insulin pathway, suggesting applications in lifespan extension and pharmaceutical research (R. Han, 2018).
Scientific Research Applications
Antioxidation and Lifespan Extension in C. elegans : 2-Bromo-4'-nitroacetophenone was found to have an antioxidant effect and extended the lifespan of C. elegans. This effect is dependent on the Insulin pathway (Han, 2018).
Inhibitor of Epoxide Hydrase : 2-Bromo-4'-nitroacetophenone acts as an active site-directed inhibitor of epoxide hydrase, with a mechanism involving the alkylation of a histidine residue (Dubois et al., 1978).
Synthesis of α, α′-Dimethylstilbenes : Used in the synthesis of various geometrical isomers of α, α′-dimethylstilbenes (Nagai, 1961).
Protein Modification : Alpha-bromo-4-amino-3-nitroacetophenone, a derivative of 2-bromo-4'-nitroacetophenone, is used for specific protein modification, particularly in modifying the methionine-290 residue of porcine pepsin (Tarasova et al., 1980).
Synthesis of Vinylic Bis‐Thioethers : Employed in the synthesis of vinylic bis-thioethers, where reaction with propane-1-thiol in the presence of hydrobromic acid yields the desired product (Holler & Biellmann, 1996).
Fluorescent Probes for Biomedical Applications : Used in the synthesis of indolizino[3,2-c]quinolines, a new class of fluorophores with potential use as fluorescent probes in biomedical applications (Park et al., 2015).
Synthesis of Polycyclic Aromatic Alkaloids : 4-Bromo-2-nitroacetophenone, a related compound, is used in the synthesis of polycyclic aromatic alkaloids like 2-bromoleptoclinidinone (Bracher, 1990).
Chemical Modification of Human Liver Aldehyde Dehydrogenase : Bromoacetophenone, a related compound, is used for the chemical modification and identification of active sites in human liver aldehyde dehydrogenase (Abriola et al., 1987).
Modification of Rat Liver Microsomal Cytochrome P-450 : 2-Bromo-4'-nitroacetophenone is used in the study of the chemical modification and inhibition of rat liver microsomal cytochrome P-450 (Parkinson et al., 1986).
Safety And Hazards
2-Bromo-3’-nitroacetophenone is classified as a skin corrosive and may be corrosive to metals . It causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dusts or mists, keeping only in the original container, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing in a corrosive resistant container with a resistant inner liner .
properties
IUPAC Name |
2-bromo-1-(3-nitrophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO3/c9-5-8(11)6-2-1-3-7(4-6)10(12)13/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHPNIQBPGUSSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00176815 | |
Record name | 2-Bromo-1-(3-nitrophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00176815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3'-nitroacetophenone | |
CAS RN |
2227-64-7 | |
Record name | 3-Nitrophenacyl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2227-64-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1-(3-nitrophenyl)ethan-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002227647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-3'-nitroacetophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69855 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromo-1-(3-nitrophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00176815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-1-(3-nitrophenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.059 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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